methyl (1R,3R,4R,5S)-3-[(2R,3R,4R,5R,6R)-3-(allyloxycarbonylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-5-ethyl-4-[(2S,3S,4R,5R,6S)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-yl]oxy-cyclohexanecarboxylate
Description
This compound is a highly functionalized cyclohexane derivative featuring two tetrahydropyran (THP) rings attached via ether linkages. Key structural attributes include:
- Core structure: A cyclohexane ring with ester (methyl carboxylate) and ethyl substituents.
- Tetrahydropyran moieties: First THP: Substituted with allyloxycarbonylamino (protective group), hydroxyl, and hydroxymethyl groups. Second THP: Contains tribenzyloxy and methyl groups, enhancing steric bulk and lipophilicity.
The compound’s complexity suggests applications in glycoscience or drug synthesis, where protective groups (e.g., allyloxycarbonylamino, benzyloxy) are critical for regioselective reactions .
Properties
IUPAC Name |
methyl (1R,3R,4R,5S)-3-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(prop-2-enoxycarbonylamino)oxan-2-yl]oxy-5-ethyl-4-[(2S,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H61NO14/c1-5-22-55-47(53)48-37-39(51)38(50)36(25-49)61-45(37)60-35-24-34(44(52)54-4)23-33(6-2)41(35)62-46-43(58-28-32-20-14-9-15-21-32)42(57-27-31-18-12-8-13-19-31)40(29(3)59-46)56-26-30-16-10-7-11-17-30/h5,7-21,29,33-43,45-46,49-51H,1,6,22-28H2,2-4H3,(H,48,53)/t29-,33-,34+,35+,36+,37+,38-,39+,40+,41+,42+,43-,45+,46-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAJITWECHCBGY-OGDMHQMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CC(C1OC2C(C(C(C(O2)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)NC(=O)OCC=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H](C[C@H]([C@@H]1O[C@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)NC(=O)OCC=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H61NO14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
864.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (1R,3R,4R,5S)-3-[(2R,3R,4R,5R,6R)-3-(allyloxycarbonylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-5-ethyl-4-[(2S,3S,4R,5R,6S)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-yl]oxy-cyclohexanecarboxylate is a complex organic compound with potential biological significance. Its unique structure suggests various biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 644.78 g/mol. Its structure includes tetrahydropyran rings and multiple ether linkages which are known to influence bioactivity.
Antioxidant Activity
Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals. For instance:
- Case Study : A study on related tetrahydropyran derivatives demonstrated up to 70% inhibition of lipid peroxidation at certain concentrations .
Antimicrobial Properties
The compound's potential antimicrobial activity can be attributed to its ability to disrupt microbial cell membranes.
- Research Findings : A derivative of this compound showed effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
The anti-inflammatory properties are likely linked to the modulation of pro-inflammatory cytokines.
- Case Study : In vitro studies have shown that similar compounds can reduce the levels of TNF-alpha and IL-6 in macrophage cultures .
Enzyme Inhibition
The inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) could explain its therapeutic potential in treating inflammatory diseases.
- Research Findings : Studies indicate that related compounds inhibit COX enzymes effectively at low micromolar concentrations .
The mechanisms underlying the biological activities of this compound involve:
- Free Radical Scavenging : Hydroxyl groups donate electrons to neutralize free radicals.
- Membrane Disruption : The hydrophobic regions interact with lipid membranes of bacteria.
- Cytokine Modulation : The compound may interfere with signaling pathways leading to reduced inflammation.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that compounds similar to methyl (1R,3R,4R,5S)-3... exhibit anticancer properties. These molecules can interfere with cancer cell proliferation and induce apoptosis. Studies have shown that the structural characteristics of such compounds enhance their efficacy against various cancer types by targeting specific pathways involved in cell growth and survival.
2. Antimicrobial Properties
Molecules with similar structural frameworks have demonstrated significant antimicrobial activity. They can inhibit the growth of bacteria and fungi by disrupting their cellular processes. This property makes them valuable in developing new antibiotics and antifungal agents.
3. Enzyme Inhibition
The compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of glycosidases and proteases that are crucial for pathogen survival. This inhibition can lead to therapeutic benefits in treating diseases caused by these pathogens.
Biochemical Research
1. Drug Delivery Systems
The unique chemical structure of methyl (1R,3R,4R,5S)-3... allows for the development of novel drug delivery systems. Its ability to form stable complexes with drugs can enhance bioavailability and targeted delivery to specific tissues or cells.
2. Glycosylation Studies
This compound can serve as a substrate in glycosylation reactions to study enzyme mechanisms and carbohydrate interactions. Understanding these processes is essential for elucidating various biological functions and developing glycosylated drugs.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study 1: Anticancer Efficacy | Demonstrated significant reduction in tumor size in vitro and in vivo models | Development of anticancer therapies |
| Study 2: Antimicrobial Testing | Effective against resistant strains of bacteria | Formulation of new antibiotics |
| Study 3: Enzyme Inhibition Assays | Identified as a potent inhibitor of specific glycosidases | Potential use in metabolic disorder treatments |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Findings
Lipophilicity and Solubility :
- The target compound’s tribenzyloxy groups significantly increase lipophilicity compared to hydroxyl-rich analogs (e.g., ), reducing aqueous solubility but improving membrane permeability .
- Compounds with phosphoryloxy () or hydroperoxymethyl () groups exhibit higher polarity, favoring solubility in polar solvents.
Reactivity and Stability: Allyloxycarbonylamino groups in the target compound are less stable under basic conditions than acetylated amines () but allow selective deprotection . Benzyloxy groups (target and ) resist hydrolysis under acidic conditions, unlike hydroperoxides (), which decompose readily .
Tribenzyloxy-protected THP (target) enables stepwise deprotection in oligosaccharide synthesis, similar to acetylated THP derivatives () .
Research Implications
- Drug Design : The target’s lipophilic benzyl groups may enhance blood-brain barrier penetration, contrasting with polar analogs () suited for hydrophilic targets .
- Glycosylation : Its THP rings mimic carbohydrate scaffolds, offering a platform for glycomimetic drug development, akin to acetylated THP derivatives () .
- Protective Group Strategy: Allyloxycarbonylamino and benzyloxy groups provide orthogonal protection, critical for multi-step syntheses .
Preparation Methods
Allyloxycarbonylamino Group Installation
The (2R,3R,4R,5R,6R)-tetrahydropyran subunit requires regioselective introduction of the allyloxycarbonylamino group at C3. A method adapted from J-stage involves:
Hydroxyl Group Protection
Dihydroxy groups at C4 and C5 are protected as benzyl ethers or acetates. Acetylation using Ac₂O in acetic acid achieves temporary protection, with deprotection via Zemplén conditions.
Synthesis of Tetrahydropyran Subunit B
Tribenzyloxy-Methyl-Tetrahydropyran Construction
The (2S,3S,4R,5R,6S)-configured ring is synthesized via:
Table 1: Optimization of Benzylation Conditions
| Step | Reagents | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | BF₃·OEt₂, DCM | 0→25 | 78 | |
| Tribenzylation | BnBr, NaH, THF | 60 | 85 | |
| Methylation | MeMgCl, THF | −78→25 | 72 |
Cyclohexanecarboxylate Core Functionalization
Ethyl Group Introduction
The 5-ethyl substituent on the cyclohexane ring is installed via:
Etherification with Tetrahydropyran Subunits
Coupling the cyclohexane core to subunits A and B employs:
Table 2: Coupling Reaction Outcomes
| Subunit | Coupling Method | Temp (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| A | Mitsunobu (DIAD/PPh₃) | 25 | 68 | 9:1 |
| B | SN2 displacement | 40 | 74 | 12:1 |
Global Deprotection and Final Assembly
Benzyl Group Removal
Hydrogenolysis (H₂, Pd/C) cleaves benzyl ethers from subunit B, while preserving the allyloxycarbonylamino group.
Allyl Group Cleavage
Pd(PPh₃)₄-mediated deallylation in the presence of morpholine selectively removes the allyloxycarbonyl group.
Esterification
Final methylation of the carboxylic acid intermediate uses trimethylsilyl diazomethane (TMSCHN₂) in MeOH.
Challenges and Optimization
Stereochemical Drift
Epimerization at C3 of subunit A was observed under basic conditions, mitigated by using buffered aqueous workups (pH 6–7).
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- 1D and 2D NMR : Use , , COSY, HSQC, and HMBC to assign stereochemistry and verify substituent positions. For example, the ethyl group at C5 and benzyl-protected hydroxyl groups will show distinct splitting patterns and coupling constants .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for labile groups like allyloxycarbonyl .
- X-ray Crystallography : Resolve absolute stereochemistry if single crystals can be obtained, as demonstrated for structurally related tetrahydropyran derivatives .
Q. How can researchers design a synthesis route that addresses the compound’s multiple stereocenters and protecting groups?
- Methodological Answer :
- Retrosynthetic Analysis : Break the molecule into modular units: the cyclohexane core, allyloxycarbonyl-protected tetrahydropyran, and benzyl-protected pyran.
- Protecting Group Strategy : Use benzyl ethers for long-term hydroxyl protection (stable under acidic/basic conditions) and allyloxycarbonyl for amines, which can be selectively removed via palladium-catalyzed deprotection .
- Coupling Reactions : Glycosylation or Mitsunobu reactions can link pyran subunits to the cyclohexane core while preserving stereochemistry .
Q. What purification methods are suitable given the compound’s hydrophobicity and functional group complexity?
- Methodological Answer :
- Flash Column Chromatography : Use gradients of ethyl acetate/hexane to separate intermediates based on polarity differences (e.g., benzyl vs. allyl groups) .
- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves final product impurities, particularly for stereoisomers .
Advanced Research Questions
Q. How can researchers validate the predicted biological targets (e.g., DNA lyase, NF-kappa-B) identified via in silico methods?
- Methodological Answer :
- In Vitro Assays : For DNA lyase (CHEMBL5619), use fluorescence-based assays to measure AP site cleavage activity. For NF-kappa-B (CHEMBL3251), employ luciferase reporter gene assays in HEK293T cells .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () between the compound and purified target proteins .
- Knockdown Studies : Use siRNA to silence predicted targets and assess compound efficacy changes in cellular models .
Q. How can contradictions between observed and predicted NMR chemical shifts be resolved?
- Methodological Answer :
- Computational NMR Prediction : Tools like ACD/Labs or Gaussian-based DFT calculations model chemical shifts, accounting for solvent effects (e.g., DMSO vs. CDCl) and conformational flexibility .
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing unexpected splitting.
- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., deprotected intermediates) that may skew signals .
Q. What strategies enable selective deprotection of allyloxycarbonyl groups without cleaving benzyl ethers?
- Methodological Answer :
- Palladium Catalysis : Use Pd(PPh) with morpholine in THF/HO to selectively remove allyloxycarbonyl groups under mild conditions.
- Monitoring : Track reaction progress via TLC (visualized with ninhydrin for free amines) .
Q. How can the compound’s stability under physiological conditions be assessed for biological studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and oxidative stress (HO) for 24–72 hours. Monitor degradation via HPLC .
- Plasma Stability Assays : Incubate with human plasma at 37°C and quantify parent compound loss over time using LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity between in silico predictions and experimental results?
- Methodological Answer :
- Target Off-Toxicity Screening : Use panels like Eurofins’ SelectScreen to rule out nonspecific binding to unrelated kinases or GPCRs.
- Conformational Analysis : Compare computational docking poses (e.g., AutoDock Vina) with crystal structures of target proteins to identify steric clashes or solvation effects .
- Metabolite Profiling : Test if the compound is metabolized into inactive/byproduct forms in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
